molecular formula C26H32O2 B14452160 12-(2-Anthryl)dodecanoic acid CAS No. 73693-27-3

12-(2-Anthryl)dodecanoic acid

Cat. No.: B14452160
CAS No.: 73693-27-3
M. Wt: 376.5 g/mol
InChI Key: BKCMSEAVYRRSQI-UHFFFAOYSA-N
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Description

12-(2-Anthryl)dodecanoic acid is a specialized organic compound that features an anthracene moiety attached to a dodecanoic acid chain. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and aliphatic systems. The presence of the anthracene group imparts specific photophysical and chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-Anthryl)dodecanoic acid typically involves the introduction of the anthracene group to the dodecanoic acid chain. One common method is through a Friedel-Crafts acylation reaction, where anthracene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

12-(2-Anthryl)dodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: 12-(2-Anthryl)dodecanol or 12-(2-Anthryl)dodecane.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

12-(2-Anthryl)dodecanoic acid has several applications in scientific research:

    Chemistry: Used as a probe in fluorescence studies due to its photophysical properties.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 12-(2-Anthryl)dodecanoic acid is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions are mediated through non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid: A saturated fatty acid with a 12-carbon chain, lacking the anthracene group.

    Anthracene: A polycyclic aromatic hydrocarbon without the dodecanoic acid chain.

    12-Hydroxydodecanoic acid: A hydroxylated derivative of dodecanoic acid.

Uniqueness

12-(2-Anthryl)dodecanoic acid is unique due to the combination of the anthracene and dodecanoic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.

Properties

CAS No.

73693-27-3

Molecular Formula

C26H32O2

Molecular Weight

376.5 g/mol

IUPAC Name

12-anthracen-2-yldodecanoic acid

InChI

InChI=1S/C26H32O2/c27-26(28)15-9-7-5-3-1-2-4-6-8-12-21-16-17-24-19-22-13-10-11-14-23(22)20-25(24)18-21/h10-11,13-14,16-20H,1-9,12,15H2,(H,27,28)

InChI Key

BKCMSEAVYRRSQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCCCC(=O)O

Origin of Product

United States

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